3,4,5,6-Tetrahydro-2H-azepine

Physical Chemistry Purification Process Chemistry

3,4,5,6-Tetrahydro-2H-azepine (CAS 2214-81-5) is a seven-membered monocyclic azepine featuring one endocyclic imine double bond, classified as a partially saturated heterocycle. It is a documented intermediate in the mammalian liver aldehyde oxidase-catalyzed metabolic conversion of 1,6-diaminohexane to 6-aminohexanoic acid and its corresponding lactam, caprolactam.

Molecular Formula C6H11N
Molecular Weight 97.16 g/mol
CAS No. 2214-81-5
Cat. No. B1211801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5,6-Tetrahydro-2H-azepine
CAS2214-81-5
Synonyms3,4,5,6-tetrahydro-2H-azepine
3,4,5,6-tetrahydroazepine
Molecular FormulaC6H11N
Molecular Weight97.16 g/mol
Structural Identifiers
SMILESC1CCC=NCC1
InChIInChI=1S/C6H11N/c1-2-4-6-7-5-3-1/h5H,1-4,6H2
InChIKeyWNHPMKYMPWMAIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4,5,6-Tetrahydro-2H-azepine (CAS 2214-81-5) | Physical Properties & Core Identity for Research Sourcing


3,4,5,6-Tetrahydro-2H-azepine (CAS 2214-81-5) is a seven-membered monocyclic azepine featuring one endocyclic imine double bond, classified as a partially saturated heterocycle [1][2]. It is a documented intermediate in the mammalian liver aldehyde oxidase-catalyzed metabolic conversion of 1,6-diaminohexane to 6-aminohexanoic acid and its corresponding lactam, caprolactam [3][4]. Predicted physicochemical properties include a boiling point of 163.9±13.0 °C, density of 0.92±0.1 g/cm³, and a pKa of 7.46±0.20 . This imine-functionalized scaffold serves as a foundational building block for further functionalization and elaboration into complex heterocyclic systems [2].

Why 3,4,5,6-Tetrahydro-2H-azepine Cannot Be Substituted by Caprolactam or Azepane in Synthetic Routes


While caprolactam (a lactam) and azepane (a fully saturated amine) share the seven-membered azepine ring system, their divergent functional groups and physicochemical properties render them non-interchangeable for specific synthetic applications [1]. 3,4,5,6-Tetrahydro-2H-azepine's defining feature is its endocyclic imine (C=N) double bond, a reactive handle absent in the saturated azepane scaffold [2]. This imine enables nucleophilic addition, cycloaddition, and oxidation reactions that are precluded for caprolactam's amide or azepane's amine functionalities [2]. Furthermore, key physical properties differ significantly: its predicted pKa (7.46) is substantially lower than azepane's (11.07) , and its boiling point (163.9 °C) sits between azepane (138 °C) and caprolactam (270.8 °C) [3][4]. This distinct reactivity and property profile dictates that 3,4,5,6-tetrahydro-2H-azepine is the required starting material for specific heterocyclic syntheses and the only authentic standard for studying the imine intermediate in the 1,6-diaminohexane metabolic pathway [5][6].

Quantitative Differentiation of 3,4,5,6-Tetrahydro-2H-azepine vs. Closest Analogs for Informed Sourcing Decisions


Boiling Point Differentiation from Fully Saturated and Lactam Analogs

3,4,5,6-Tetrahydro-2H-azepine exhibits a predicted boiling point of 163.9±13.0 °C at 760 mmHg . This is significantly higher than the fully saturated analog azepane (138 °C) [1] and considerably lower than the corresponding lactam caprolactam (270.8 °C) [2]. This intermediate boiling point is a direct consequence of its unique partial saturation and imine functionality, offering a distinct purification window in distillation processes compared to its in-class counterparts.

Physical Chemistry Purification Process Chemistry

Lower pKa Reflects Distinct Basicity vs. Saturated Amine Analogs

The predicted pKa of 3,4,5,6-tetrahydro-2H-azepine is 7.46±0.20 . In stark contrast, the fully saturated analog azepane has a significantly higher pKa of 11.07 [1]. This >3.5 log unit difference indicates that 3,4,5,6-tetrahydro-2H-azepine is a much weaker base, with a drastically different protonation state under physiological or near-neutral pH conditions. This basicity is more comparable to that of piperidine (pKa ~11.22), a six-membered ring amine, than to its seven-membered saturated counterpart, highlighting the profound impact of the imine double bond on the ring's electronic structure [2].

Medicinal Chemistry Bioavailability Reaction Selectivity

High Purity Specification as a Critical Quality Attribute for Research Use

Reputable vendors supply 3,4,5,6-tetrahydro-2H-azepine with a minimum purity specification of ≥98% . This high purity threshold is essential for its primary applications as a synthetic building block and a biochemical standard. In contrast, many substituted derivatives or more complex azepine analogs are often supplied at lower purities (e.g., 95%) , which may introduce impurities that complicate reaction outcomes or analytical identification. The availability of high-purity material ensures more reproducible and reliable results in demanding research settings.

Analytical Chemistry Quality Control Chemical Synthesis

Validated Intermediate in a Defined Mammalian Metabolic Pathway

3,4,5,6-Tetrahydro-2H-azepine has been unequivocally identified as the cyclic imine intermediate in the enzyme-catalyzed (mammalian liver aldehyde oxidase) conversion of 1,6-diaminohexane to 6-aminohexanoic acid and caprolactam [1][2]. This specific role is not shared by its analogs azepane or caprolactam, which are either products or saturated versions of the pathway. The identification was confirmed by gas chromatography-mass spectrometry and comparison with authentic standards, establishing the compound as the essential reference material for studies on this specific metabolic route [2].

Drug Metabolism Toxicology Enzymology

Defined Use Cases for 3,4,5,6-Tetrahydro-2H-azepine Rooted in Quantitative Differentiation


Synthesis of Functionalized Azepine Derivatives via Imine Reactivity

The endocyclic imine (C=N) double bond of 3,4,5,6-tetrahydro-2H-azepine serves as a unique reactive handle, enabling transformations that are impossible with saturated azepane or the amide group of caprolactam [1]. This includes nucleophilic additions, oxidations to oxo-derivatives, and ring-opening reactions [2]. Researchers should select this compound when their synthetic strategy requires an initial electrophilic center at the 2-position of a seven-membered nitrogen heterocycle.

Authentic Analytical Standard for Diamine Metabolism Studies

For studies on the metabolic fate of 1,6-diaminohexane, hexamethylene bisacetamide, or the activity of mammalian aldehyde oxidase, 3,4,5,6-tetrahydro-2H-azepine is the only authentic standard for identifying and quantifying the cyclic imine intermediate [3][4]. Its use is mandatory for accurate GC-MS confirmation and kinetic studies, as analogs like caprolactam or azepane represent different points on the metabolic pathway and would yield false analytical results.

Process Development Requiring Specific Volatility Profile

With a predicted boiling point of 163.9 °C , this compound offers a distillation profile distinct from both the more volatile azepane (138 °C) and the much higher-boiling caprolactam (270.8 °C) [5][6]. This intermediate volatility is advantageous in process development scenarios where a compound must be separated from reaction mixtures containing either lighter amines or heavier lactams via fractional distillation.

Medicinal Chemistry Campaigns Targeting pKa-Modulated Properties

The relatively low predicted pKa (7.46) compared to saturated amines like azepane (11.07) [7] makes 3,4,5,6-tetrahydro-2H-azepine a valuable scaffold in medicinal chemistry. Its weaker basicity and near-neutral protonation state at physiological pH can be exploited to modulate physicochemical properties like solubility, permeability, and off-target binding to aminergic receptors, distinguishing it from more basic azepane- or piperidine-containing analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,4,5,6-Tetrahydro-2H-azepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.